molecular formula C11H16BNO2 B14759936 (4-Piperidin-4-ylphenyl)boronic acid

(4-Piperidin-4-ylphenyl)boronic acid

Cat. No.: B14759936
M. Wt: 205.06 g/mol
InChI Key: IEAWIBVPRZRIIF-UHFFFAOYSA-N
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Description

(4-Piperidin-4-ylphenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Piperidin-4-ylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an aryl lithium or aryl magnesium halide with trimethyl borate, followed by hydrolysis, yields the corresponding boronic acid .

Chemical Reactions Analysis

Types of Reactions: (4-Piperidin-4-ylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to phenols using oxidizing agents.

    Reduction: Formation of boranes under reducing conditions.

    Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Borane complexes.

    Substitution: Halogenated phenyl derivatives.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Piperidineboronic acid
  • 4-(4-Pyridinyl)phenylboronic acid

Comparison: (4-Piperidin-4-ylphenyl)boronic acid is unique due to the presence of both a piperidine ring and a boronic acid group, which imparts distinct reactivity and binding properties. Compared to phenylboronic acid, it offers enhanced binding to biological targets due to the additional nitrogen atom in the piperidine ring. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors .

Properties

IUPAC Name

(4-piperidin-4-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13-15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAWIBVPRZRIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCNCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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